![molecular formula C23H27NO5 B12289970 [7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate](/img/structure/B12289970.png)
[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydronaphthalene core with methoxy and propanoylamino functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydronaphthalene core, followed by the introduction of methoxy and propanoylamino groups through various substitution reactions. The final step involves esterification to attach the 2-methoxy-2-phenylacetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or ketones, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with various biomolecules can be studied. This includes investigating its binding affinity to proteins and enzymes, which could lead to the discovery of new biochemical pathways.
Medicine
The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development. Research could focus on its efficacy in treating specific diseases or conditions, as well as its safety and toxicity profiles.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. This could include its use in the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of [7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Adapalene Related Compound E: Another structurally related compound, used primarily in pharmaceutical applications.
Methylammonium lead halide: While not directly related, this compound’s unique properties make it an interesting point of comparison in terms of chemical behavior and applications.
Uniqueness
What sets [7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate apart is its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[7-methoxy-2-(propanoylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] 2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C23H27NO5/c1-4-20(25)24-19-13-11-15-10-12-17(27-2)14-18(15)22(19)29-23(26)21(28-3)16-8-6-5-7-9-16/h5-10,12,14,19,21-22H,4,11,13H2,1-3H3,(H,24,25) |
InChI Key |
UDKLJDIBERKFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1OC(=O)C(C3=CC=CC=C3)OC)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



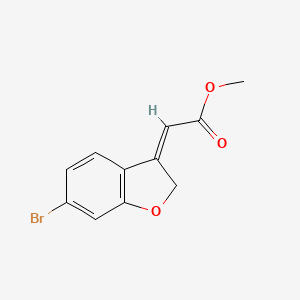
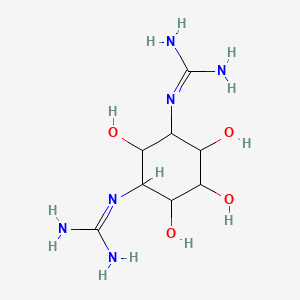
![Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate](/img/structure/B12289915.png)
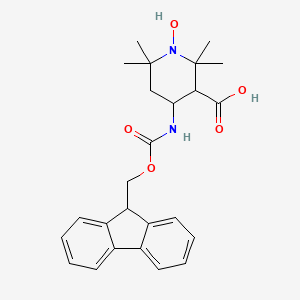

![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12289944.png)
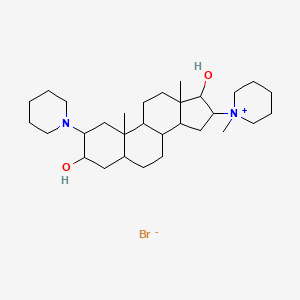
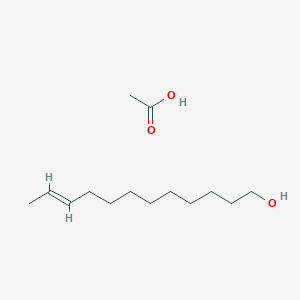
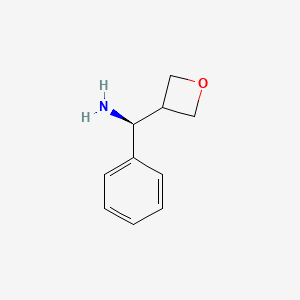
![6,7-dimethoxy-3-(4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12289967.png)
![[3-[3-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]imino-11-hydroxy-2-methanimidoyl-10,13-dimethyl-17-methylsulfanylcarbonyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclopropanecarboxylate](/img/structure/B12289975.png)
![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)

